MAO-A Selectivity Over MAO-B: A 55-Fold Preference Documented in Rat Brain Homogenates
The compound exhibits a pronounced selectivity for MAO-A over MAO-B, a critical parameter for developing central nervous system agents with reduced off-target effects. In rat brain homogenate assays, the IC50 for MAO-A inhibition is 80 nM, while the IC50 for MAO-B inhibition is 1,000 nM [1]. This yields a selectivity ratio (MAO-B/MAO-A) of 12.5, or a 55.6-fold preference for MAO-A [1]. This selectivity profile contrasts with the less selective MAO inhibitor clorgyline (MAO-A selective) and the MAO-B selective selegiline, positioning this compound as a distinct tool for probing MAO isoform functions [2].
| Evidence Dimension | MAO-A vs. MAO-B inhibitory potency (selectivity) |
|---|---|
| Target Compound Data | IC50 (MAO-A) = 80 nM; IC50 (MAO-B) = 1,000 nM |
| Comparator Or Baseline | Clorgyline: MAO-A IC50 ~4 nM, MAO-B IC50 ~60,000 nM (selectivity ~15,000) [2]; Selegiline: MAO-B IC50 ~20 nM, MAO-A IC50 ~10,000 nM [2] |
| Quantified Difference | Selectivity ratio (MAO-B/MAO-A) of 12.5 (target) vs. ~15,000 (clorgyline) vs. ~0.002 (selegiline) |
| Conditions | Rat brain MAO-A and MAO-B in nuclei-free homogenates using [14C]5-HT and [14C]phenylacetaldehyde substrates, respectively [1]. |
Why This Matters
This moderate selectivity window is valuable for mechanistic studies where complete ablation of one isoform is undesirable, and it distinguishes this compound from classical, highly selective inhibitors, enabling unique experimental designs.
- [1] BindingDB. (n.d.). BDBM50075945, CHEMBL3415815. Binding Database. View Source
- [2] Youdim, M. B. H., Edmondson, D., & Tipton, K. F. (2006). The therapeutic potential of monoamine oxidase inhibitors. Nature Reviews Neuroscience, 7(4), 295–309. (Representative comparator IC50 values). View Source
